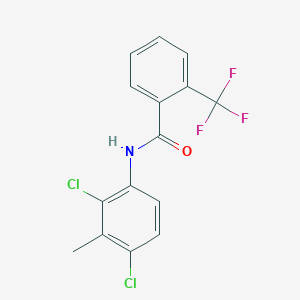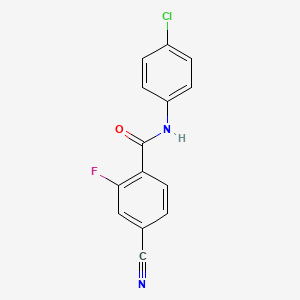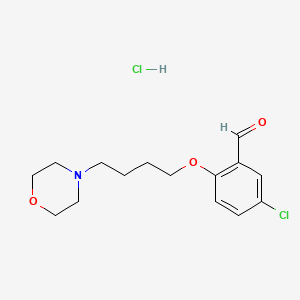![molecular formula C16H25ClN2O4 B4400978 2,6-dimethyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]morpholine hydrochloride](/img/structure/B4400978.png)
2,6-dimethyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]morpholine hydrochloride
説明
2,6-dimethyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]morpholine hydrochloride, also known as DMNPPO, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein tyrosine kinase (PTK) activity, which plays a crucial role in cell signaling and proliferation.
作用機序
2,6-dimethyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]morpholine hydrochloride specifically inhibits the PTK activity by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of tyrosine residues on target proteins, which are crucial for cell signaling and proliferation. By blocking the PTK activity, this compound can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound can induce apoptosis and inhibit cell proliferation by blocking the PTK activity. In neurons, this compound can modulate synaptic plasticity and enhance learning and memory. In immune cells, this compound can suppress the activation of T cells and B cells and modulate the immune response.
実験室実験の利点と制限
2,6-dimethyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]morpholine hydrochloride has several advantages as a research tool, including its high specificity and potency for PTK inhibition, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential to modulate synaptic plasticity and immune response. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for 2,6-dimethyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]morpholine hydrochloride research. One direction is to explore its potential as a therapeutic agent for cancer, neurodegenerative diseases, and autoimmune disorders. Another direction is to investigate its mechanism of action in more detail and to identify its target proteins and downstream signaling pathways. Additionally, the development of more potent and selective PTK inhibitors based on this compound structure may lead to the discovery of new drugs for various diseases.
Conclusion:
In conclusion, this compound is a potent and specific inhibitor of PTK activity that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to become a valuable tool for cancer research, neuroscience, and immunology, as well as a promising therapeutic agent for various diseases.
科学的研究の応用
2,6-dimethyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]morpholine hydrochloride has been studied extensively in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth and metastasis of cancer cells by blocking the PTK activity. In neuroscience, this compound has been used to study the role of PTKs in synaptic plasticity and learning and memory. In immunology, this compound has been shown to modulate the immune response by inhibiting the activation of T cells and B cells.
特性
IUPAC Name |
2,6-dimethyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-12-5-6-15(18(19)20)16(9-12)21-8-4-7-17-10-13(2)22-14(3)11-17;/h5-6,9,13-14H,4,7-8,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURPVEQGHBTZJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCOC2=C(C=CC(=C2)C)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[4-(4-biphenylyloxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4400908.png)

![4-[4-(2-butoxyphenoxy)butyl]morpholine hydrochloride](/img/structure/B4400920.png)


![N-dibenzo[b,d]furan-3-yl-3-(2,5-dioxo-1-pyrrolidinyl)benzamide](/img/structure/B4400936.png)
![2-{[(2-amino-1,3-thiazol-4-yl)methyl]thio}-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4400942.png)
![1-{2-[2-(2-propoxyphenoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4400948.png)
![1-[3-(allyloxy)benzoyl]-4-phenylpiperazine](/img/structure/B4400962.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4400966.png)
![N-(3-methoxyphenyl)-2-{4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B4400979.png)
![N-(3-chloro-4-fluorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400995.png)